Cas no 15971-29-6 (4-methoxynaphthalene-1-carbaldehyde)
4-methoxynaphthalene-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-1-naphthaldehyde
- 4-methoxynaphthalene-1-carbaldehyde
- 1-Naphthaldehyde,4-methoxy- (7CI,8CI)
- 4-Methoxy-1-naphthalenecarboxaldehyde
- 4-Methoxy-1-naphthylaldehyde
- NSC 97025
- 1-Naphthalenecarboxaldehyde, 4-methoxy-
- 4-Methoxy-1-naphthalaldehyde
- MVXMNHYVCLMLDD-UHFFFAOYSA-N
- 4-methoxynaphthalenecarbaldehyde
- NSC97025
- PubChem16658
- KSC494I2D
- 1-Naphthaldehyde, 4-methoxy-
- SP500
- 4-Methoxy-1-naphthalenecarbaldehyde
- STK376805
- BBL02307
- CS-W016898
- SY040606
- EN300-32026
- NSC-97025
- AM20030075
- J-009634
- DS-15375
- AC-7718
- SCHEMBL545661
- M1049
- Z337707762
- calciumcyanamide
- 4-methoxy-naphthalene-1-carbaldehyde
- 4-Methoxy-1-naphthaldehyde, 99%
- FT-0618870
- UNII-E2L48UL293
- CHEMBL4447838
- NS00014380
- Q63409783
- DTXSID60166717
- AC8026
- 15971-29-6
- EINECS 240-109-2
- MFCD00004006
- AKOS000113157
- InChI=1/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H
- E2L48UL293
- DB-043433
- ALBB-025713
-
- MDL: MFCD00004006
- Inchi: 1S/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3
- InChI Key: MVXMNHYVCLMLDD-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C=O)=C2C=CC=CC2=1
- BRN: 2046436
Computed Properties
- Exact Mass: 186.06800
- Monoisotopic Mass: 186.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.1879
- Melting Point: 35-36 °C (lit.)
- Boiling Point: 212 °C/40 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: 1.6640
- PSA: 26.30000
- LogP: 2.66090
- Sensitiveness: Air Sensitive
- Solubility: Not determined
4-methoxynaphthalene-1-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:充氩保存; 储存温度2-8℃
4-methoxynaphthalene-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132159-1g |
4-methoxynaphthalene-1-carbaldehyde |
15971-29-6 | 98% | 1g |
¥37.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132159-25g |
4-methoxynaphthalene-1-carbaldehyde |
15971-29-6 | 98% | 25g |
¥507.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132159-100g |
4-methoxynaphthalene-1-carbaldehyde |
15971-29-6 | 98% | 100g |
¥1854.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132159-5g |
4-methoxynaphthalene-1-carbaldehyde |
15971-29-6 | 98% | 5g |
¥121.90 | 2023-09-02 | |
| Alichem | A219001312-250mg |
4-Methoxynaphthalene-1-carboxaldehyde |
15971-29-6 | 98% | 250mg |
686.80 USD | 2021-06-15 | |
| Alichem | A219001312-500mg |
4-Methoxynaphthalene-1-carboxaldehyde |
15971-29-6 | 98% | 500mg |
1,029.00 USD | 2021-06-15 | |
| Alichem | A219001312-1g |
4-Methoxynaphthalene-1-carboxaldehyde |
15971-29-6 | 98% | 1g |
1,735.55 USD | 2021-06-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1049-5G |
4-Methoxy-1-naphthaldehyde |
15971-29-6 | >97.0%(GC) | 5g |
¥280.00 | 2024-04-17 | |
| Fluorochem | 065348-1g |
4-Methoxy-1-naphthaldehyde |
15971-29-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 065348-5g |
4-Methoxy-1-naphthaldehyde |
15971-29-6 | 97% | 5g |
£21.00 | 2022-03-01 |
4-methoxynaphthalene-1-carbaldehyde Suppliers
4-methoxynaphthalene-1-carbaldehyde Related Literature
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1. CCLV.—The isomerism of the oximes. Part XXXI. The furfuraldoximes and 2-methoxy- and 4-methoxy-1-naphthaldoximesOscar Lisle Brady,Richard Frank Goldstein J. Chem. Soc. 1927 1959
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2. CCLV.—The isomerism of the oximes. Part XXXI. The furfuraldoximes and 2-methoxy- and 4-methoxy-1-naphthaldoximesOscar Lisle Brady,Richard Frank Goldstein J. Chem. Soc. 1927 1959
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Ma?ecki,Agata Szlapa-Kula,Slawomir Kula,Stanis?aw Krompiec Dalton Trans. 2018 47 6444
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Y. Manolova,V. Kurteva,L. Antonov,H. Marciniak,S. Lochbrunner,A. Crochet,K. M. Fromm,F. S. Kamounah,P. E. Hansen Phys. Chem. Chem. Phys. 2015 17 10238
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5. The effects of cyclic terminal groups in di- and tri-arylmethane dyes. Part 2.1 Steric and electronic effects in derivatives of Victoria BlueStéphane G. R. Guinot,John D. Hepworth,Mark Wainwright J. Chem. Soc. Perkin Trans. 2 1998 297
Additional information on 4-methoxynaphthalene-1-carbaldehyde
Chemical Profile of 4-methoxynaphthalene-1-carbaldehyde (CAS No. 15971-29-6)
4-methoxynaphthalene-1-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 15971-29-6, is a significant organic compound widely recognized in the chemical and pharmaceutical industries. This aromatic aldehyde belongs to the naphthalene derivative family, characterized by the presence of a methoxy group at the 4-position and an aldehyde functional group at the 1-position of the naphthalene core. Its molecular formula, C10H8O, underscores its role as a versatile intermediate in synthetic chemistry.
The compound’s structural attributes make it a valuable precursor in the synthesis of various pharmacologically active molecules. Its aromatic system, combined with the electron-withdrawing effect of the aldehyde group and the electron-donating influence of the methoxy group, allows for diverse chemical modifications. These modifications are pivotal in drug discovery, where 4-methoxynaphthalene-1-carbaldehyde serves as a building block for more complex structures.
In recent years, 4-methoxynaphthalene-1-carbaldehyde has garnered attention in medicinal chemistry due to its potential applications in developing novel therapeutic agents. Research has highlighted its utility in constructing heterocyclic scaffolds, which are prevalent in many drugs targeting neurological disorders. For instance, studies have demonstrated its role in synthesizing analogs with promising neuroprotective properties, leveraging its ability to undergo condensation reactions with amino acids or heterocyclic compounds.
The aldehyde functionality of 4-methoxynaphthalene-1-carbaldehyde is particularly noteworthy, as it facilitates Schiff base formation—a reaction that creates imine bonds with primary amines. These imines have been explored for their antimicrobial and anti-inflammatory effects. Furthermore, the methoxy group enhances solubility and metabolic stability, making it an attractive candidate for further derivatization into bioactive molecules.
Advances in computational chemistry have further enhanced the understanding of 4-methoxynaphthalene-1-carbaldehyde’s reactivity. Molecular modeling studies indicate that its electronic distribution is conducive to electrophilic aromatic substitution reactions, particularly at the 2- and 3-positions relative to the aldehyde group. This predictability is advantageous for designing libraries of compounds with tailored biological activities.
The pharmaceutical industry has also explored 4-methoxynaphthalene-1-carbaldehyde as a scaffold for anticancer agents. Its structural motif is found in several known kinase inhibitors, where modifications at the naphthalene core improve binding affinity to target enzymes. Ongoing research aims to optimize its derivatives for enhanced selectivity and reduced toxicity, aligning with current trends in oncology drug development.
Beyond pharmaceutical applications, 4-methoxynaphthalene-1-carbaldehyde finds utility in materials science. Its ability to form stable complexes with metal ions has been exploited in developing luminescent materials and sensors. The compound’s fluorescence properties make it suitable for bioimaging applications, where it can be labeled onto biomolecules for tracking biological processes.
The synthesis of 4-methoxynaphthalene-1-carbaldehyde typically involves methylation of naphthalenecarboxaldehyde followed by oxidation or other functionalization strategies. Recent innovations in green chemistry have focused on optimizing these processes to minimize waste and energy consumption. Catalytic methods employing transition metals have shown promise in improving yields while adhering to sustainable practices.
In conclusion, 4-methoxynaphthalene-1-carbaldehyde (CAS No. 15971-29-6) represents a cornerstone compound in synthetic and medicinal chemistry. Its structural versatility and reactivity profile enable diverse applications across multiple industries, from drug development to advanced materials. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain a critical component in scientific endeavors.
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